molecular formula C21H22ClI2NO3 B564444 Di(N-desethyl) Amiodarone Hydrochloride CAS No. 757220-04-5

Di(N-desethyl) Amiodarone Hydrochloride

Cat. No.: B564444
CAS No.: 757220-04-5
M. Wt: 625.67
InChI Key: FTCJJBHXLGQNMI-UHFFFAOYSA-N
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Description

Di(N-desethyl) Amiodarone Hydrochloride is a metabolite of Amiodarone, a well-known antiarrhythmic agent used to treat and prevent various types of cardiac arrhythmias. This compound is known for its potent inhibitory effects on the respiratory chain, making it a significant subject of study in pharmacology and toxicology .

Mechanism of Action

Target of Action

Di(N-desethyl) Amiodarone Hydrochloride, a metabolite of Amiodarone, is a potent inhibitor of the respiratory chain . It primarily targets the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

The compound interacts with its targets by inhibiting both inward and outward currents . The inhibition of inward sodium and calcium currents is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis, induce AIF nuclear translocation, and activate PARP-1 cleavage and caspase-3 activation .

Pharmacokinetics

When absorbed, it is metabolized in the liver to produce the active metabolite desethyl-amiodarone . Due to its lipophilic nature, it has strong tissue affinity and a large volume of distribution . The elimination half-life after oral long-term treatment is 50–60 days .

Result of Action

The molecular and cellular effects of this compound’s action include the collapse of mitochondrial membrane potential and induction of cell death in certain cell lines at physiologically achievable concentrations . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of certain carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to be taken up extensively by tissue, with marked interindividual variation . Its effects can persist long after it has been discontinued due to its extremely long half-life . Furthermore, its interaction with other medications and its effects can be influenced by the presence of these medications in the body .

Biochemical Analysis

Biochemical Properties

Di(N-desethyl) Amiodarone Hydrochloride plays a crucial role in biochemical reactions, primarily as a potent inhibitor of the respiratory chain . This compound interacts with various enzymes and proteins, including cytochrome P450 3A4, which is responsible for its N-demethylation from amiodarone . The inhibition of the respiratory chain by this compound affects ATP production, leading to alterations in cellular energy metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In HepG2 cells, it has been shown to induce apoptosis by collapsing the mitochondrial membrane potential and activating caspase-3 . Additionally, this compound influences cell signaling pathways, such as the inhibition of ERK and Akt kinases, which are crucial for cell survival and proliferation . These effects result in altered gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits potassium currents that cause repolarization of the heart muscle, thereby prolonging the action potential duration and effective refractory period for cardiac cells . Furthermore, it modulates gene expression by down-regulating Kv1.5 mRNA in rat hearts, which affects potassium-channel gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its intracellular concentration increases with prolonged incubation, leading to a higher conversion ratio from amiodarone . The compound’s stability and degradation are crucial factors in its long-term effects on cellular function, with significant electrophysiologic changes observed in chronic administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher dosages have been associated with increased electrophysiologic changes, such as prolonged QRS, QT, and QTc intervals . Additionally, adverse side effects, including neurotoxicity, have been observed at high doses, highlighting the importance of dosage regulation .

Metabolic Pathways

This compound is involved in metabolic pathways that include its N-demethylation by cytochrome P450 3A4 . This metabolic process affects the compound’s pharmacokinetics and pharmacodynamics, influencing its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with various transporters and binding proteins . The compound’s localization and accumulation are influenced by its solubility properties, which affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the mitochondria, where it exerts its inhibitory effects on the respiratory chain . This localization is crucial for its activity and function, as it directly impacts mitochondrial energy production and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(N-desethyl) Amiodarone Hydrochloride is synthesized through the N-demethylation of Amiodarone, a reaction catalyzed by the enzyme cytochrome P450 3A4 . The process involves the removal of ethyl groups from the nitrogen atoms in Amiodarone, resulting in the formation of Di(N-desethyl) Amiodarone. This reaction typically requires specific conditions, including the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Di(N-desethyl) Amiodarone Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, as well as various substituted derivatives. These products are often studied for their pharmacological and toxicological properties .

Properties

IUPAC Name

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCJJBHXLGQNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747615
Record name [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757220-04-5
Record name [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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